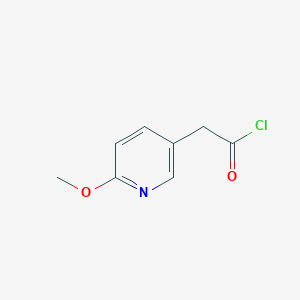
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound is particularly notable for its solubility in water and its potential use in redox flow batteries due to its electrochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthraquinone. The synthesis typically starts with the bromination of anthraquinone to form 1,8-dibromoanthraquinone. This intermediate is then reacted with ethylene glycol under basic conditions to introduce the hydroxyethoxy groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione primarily involves its redox activity. The compound can undergo reversible oxidation and reduction reactions, making it suitable for applications in energy storage and redox flow batteries. The hydroxyethoxy groups enhance its solubility and stability in aqueous solutions, facilitating its use in various electrochemical applications .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxyanthraquinone: Similar redox properties but lower solubility in water.
1,5-Dihydroxyanthraquinone: Higher stability but lower solubility compared to 1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione.
Uniqueness
This compound is unique due to its high solubility in water and its ability to undergo reversible redox reactions. These properties make it particularly suitable for use in aqueous organic redox flow batteries, where solubility and electrochemical reversibility are critical .
Propiedades
Número CAS |
880758-62-3 |
|---|---|
Fórmula molecular |
C18H16O6 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
1,8-bis(2-hydroxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c19-7-9-23-13-5-1-3-11-15(13)18(22)16-12(17(11)21)4-2-6-14(16)24-10-8-20/h1-6,19-20H,7-10H2 |
Clave InChI |
VGBFJIMBMGKBOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OCCO)C(=O)C3=C(C2=O)C=CC=C3OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)



![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)

![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)

![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)


